molecular formula C11H16F3NO4 B15313519 Methyl2-{1-azaspiro[3.3]heptan-3-yl}acetate,trifluoroaceticacid

Methyl2-{1-azaspiro[3.3]heptan-3-yl}acetate,trifluoroaceticacid

Katalognummer: B15313519
Molekulargewicht: 283.24 g/mol
InChI-Schlüssel: LSFNMXZOONUMRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{1-azaspiro[3.3]heptan-3-yl}acetate; trifluoroacetic acid is a compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The azaspiro structure is known for its stability and rigidity, making it an interesting target for various chemical and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-azaspiro[3.3]heptan-3-yl}acetate typically involves the formation of the azaspiro ring system followed by esterification. One common method involves the reaction of a suitable amine with a cyclic ketone to form the azaspiro intermediate. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-{1-azaspiro[3.3]heptan-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 2-{1-azaspiro[3.3]heptan-3-yl}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2-{1-azaspiro[3.3]heptan-3-yl}acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-{2-azaspiro[3.3]heptan-6-yl}acetate hydrochloride
  • 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes

Uniqueness

Methyl 2-{1-azaspiro[3.3]heptan-3-yl}acetate is unique due to its specific spirocyclic structure and the presence of the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H16F3NO4

Molekulargewicht

283.24 g/mol

IUPAC-Name

methyl 2-(1-azaspiro[3.3]heptan-3-yl)acetate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H15NO2.C2HF3O2/c1-12-8(11)5-7-6-10-9(7)3-2-4-9;3-2(4,5)1(6)7/h7,10H,2-6H2,1H3;(H,6,7)

InChI-Schlüssel

LSFNMXZOONUMRX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1CNC12CCC2.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.